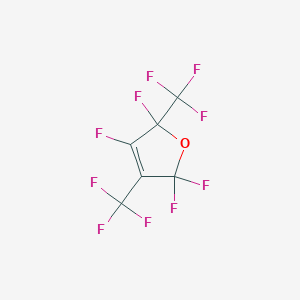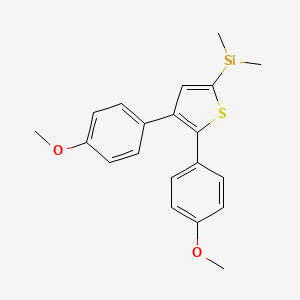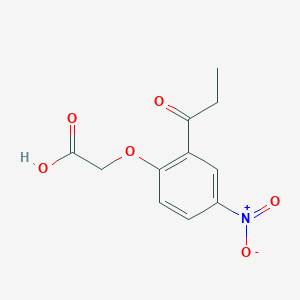
(4-Nitro-2-propanoylphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitro-2-propanoylphenoxy)acetic acid is an organic compound with the molecular formula C11H11NO6 It is characterized by the presence of a nitro group, a propanoyl group, and a phenoxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitro-2-propanoylphenoxy)acetic acid typically involves the nitration of a suitable precursor followed by acylation and etherification reactions. One common method includes the nitration of 4-hydroxyacetophenone to form 4-nitro-2-hydroxyacetophenone. This intermediate is then subjected to acylation using propanoyl chloride in the presence of a base such as pyridine to yield 4-nitro-2-propanoylphenol. Finally, the phenol is etherified with chloroacetic acid under basic conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4-Nitro-2-propanoylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The phenoxyacetic acid moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Reduction: 4-amino-2-propanoylphenoxyacetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Nitro-2-propanoylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Nitro-2-propanoylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress. The phenoxyacetic acid moiety may also contribute to the compound’s biological activity by interacting with specific receptors or transporters.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrophenoxyacetic acid
- 2-Nitro-4-propanoylphenol
- 4-Nitro-2-hydroxyacetophenone
Uniqueness
(4-Nitro-2-propanoylphenoxy)acetic acid is unique due to the combination of its nitro, propanoyl, and phenoxyacetic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
88521-65-7 |
|---|---|
Fórmula molecular |
C11H11NO6 |
Peso molecular |
253.21 g/mol |
Nombre IUPAC |
2-(4-nitro-2-propanoylphenoxy)acetic acid |
InChI |
InChI=1S/C11H11NO6/c1-2-9(13)8-5-7(12(16)17)3-4-10(8)18-6-11(14)15/h3-5H,2,6H2,1H3,(H,14,15) |
Clave InChI |
CACDBIMPJXDRKF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


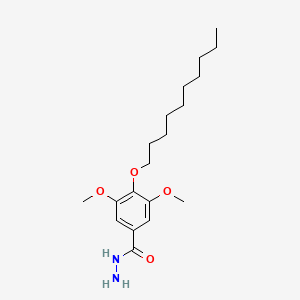
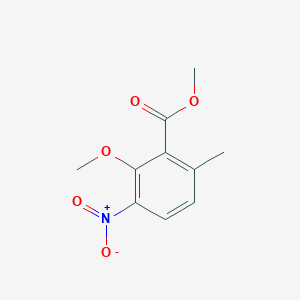
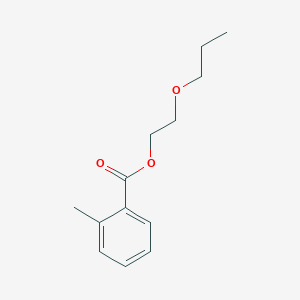
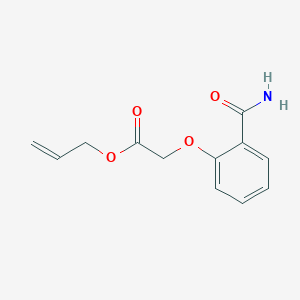
![N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14376330.png)
![1-Fluoro-4-[4-methyl-4-(4-methylphenyl)pentyl]-2-phenoxybenzene](/img/structure/B14376341.png)


![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(4-octylbenzene)](/img/structure/B14376356.png)
![4-[4-(4-Ethylphenyl)-4-methylpentyl]-1-fluoro-2-phenoxybenzene](/img/structure/B14376369.png)

